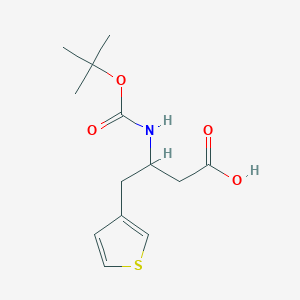
4-Azido-2-(Fmoc-amino)-butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Azido-2-(Fmoc-amino)-butanoic acid is a synthetic amino acid derivative that features an azido group and a fluorenylmethyloxycarbonyl (Fmoc) protecting group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Azido-2-(Fmoc-amino)-butanoic acid typically involves the introduction of the azido group into the amino acid backbone. One common method is the nucleophilic substitution reaction where an appropriate precursor, such as a halogenated amino acid, reacts with sodium azide. The Fmoc group is then introduced to protect the amino group, which is crucial for subsequent peptide synthesis.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including crystallization and chromatography, to ensure the high purity of the final product. The reaction conditions are optimized to maximize yield and minimize by-products.
化学反応の分析
Types of Reactions
4-Azido-2-(Fmoc-amino)-butanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions.
Click Chemistry: The azido group is highly reactive in click chemistry, particularly in the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Reduction Reactions: The azido group can be reduced to an amine under appropriate conditions.
Common Reagents and Conditions
Copper Catalysts: Used in click chemistry to facilitate the CuAAC reaction.
Reducing Agents: Such as hydrogen gas or phosphines, used to reduce the azido group to an amine.
Protecting Groups: Fmoc is commonly used to protect the amino group during synthesis.
Major Products Formed
Triazoles: Formed during click chemistry reactions.
Amines: Formed when the azido group is reduced.
科学的研究の応用
4-Azido-2-(Fmoc-amino)-butanoic acid has a wide range of applications in scientific research:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Bioconjugation: The azido group allows for the attachment of various biomolecules through click chemistry.
Medicinal Chemistry:
Material Science: Used in the development of novel materials with specific properties.
作用機序
The mechanism of action of 4-Azido-2-(Fmoc-amino)-butanoic acid is primarily based on the reactivity of the azido group. In click chemistry, the azido group reacts with alkynes to form stable triazole rings. This reaction is highly specific and efficient, making it valuable for bioconjugation and material science applications. The Fmoc group serves as a protecting group, preventing unwanted reactions at the amino site during synthesis.
類似化合物との比較
Similar Compounds
4-Azido-2-(Boc-amino)-butanoic acid: Similar structure but with a different protecting group (Boc).
5-Azido-2-(Fmoc-amino)-pentanoic acid: Similar structure with an extended carbon chain.
3-Azido-2-(Fmoc-amino)-propionic acid: Similar structure with a shorter carbon chain.
Uniqueness
4-Azido-2-(Fmoc-amino)-butanoic acid is unique due to its specific combination of the azido group and the Fmoc protecting group. This combination allows for versatile applications in peptide synthesis and bioconjugation, providing a balance between reactivity and stability.
特性
IUPAC Name |
4-azido-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O4/c20-23-21-10-9-17(18(24)25)22-19(26)27-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11H2,(H,22,26)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLEZARXVEABQBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCN=[N+]=[N-])C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(2R)-2-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid](/img/structure/B8071133.png)

![(2S)-2-amino-5-[[(2S)-2-aminobutanoyl]-(carboxymethyl)amino]-5-oxopentanoic acid](/img/structure/B8071150.png)
methyl}-L-cysteine](/img/structure/B8071159.png)


![(3S,4S)-4-Amino-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-hydroxyheptanethioic S-acid](/img/structure/B8071183.png)
![9H-Xanthene-4-propanoicacid, 5-[2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]ethyl]-](/img/structure/B8071202.png)






